![molecular formula C8H6ClN3O2 B1490746 5-Chlor-1-methylpyrido[2,3-d]pyrimidin-2,4(1H,3H)-dion CAS No. 1447966-10-0](/img/structure/B1490746.png)

5-Chlor-1-methylpyrido[2,3-d]pyrimidin-2,4(1H,3H)-dion

Übersicht

Beschreibung

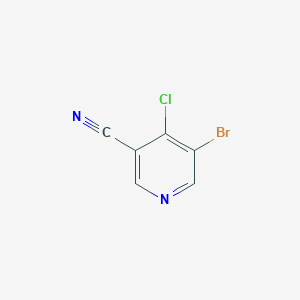

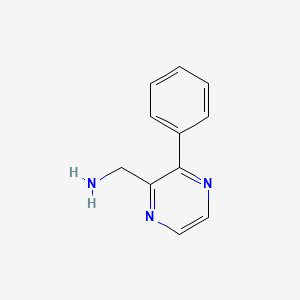

“5-chloro-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione” is a compound that belongs to the class of pyridopyrimidines . Pyridopyrimidines are of great interest due to their biological potential. They are present in relevant drugs and have been studied in the development of new therapies .

Synthesis Analysis

The synthesis of pyridopyrimidines involves various synthetic protocols . For instance, the reductive condensation of 6-cyano-5-methyl-pyrido[2,3-d]pyrimidine-2,4-diamine with 3,4,5-trimethoxyaniline in the presence of Raney Ni 70% in acetic acid gives a precursor which undergoes methylation at the N10 position by reductive alkylation with formaldehyde and sodium cyanoborohydride .Wissenschaftliche Forschungsanwendungen

Antitumoraktivität

Diese Verbindung gehört zur Klasse der Pyrido[2,3-d]pyrimidine, die eine breite Palette von Aktivitäten aufweist, darunter Antitumoreigenschaften. Sie zielt auf verschiedene krebsbezogene Signalwege und Enzyme ab, wie z. B. Tyrosinkinase, ABL-Kinase und den Säugetier-Target-of-Rapamycin (mTOR), unter anderem . Diese Ziele spielen eine entscheidende Rolle bei der Proliferation und dem Überleben von Krebszellen, und ihre Hemmung kann zur Unterdrückung des Tumorwachstums führen.

Antibakterielle Eigenschaften

Pyrido[2,3-d]pyrimidine zeigen auch antibakterielle Aktivitäten. Der Mechanismus beinhaltet die Interferenz mit der bakteriellen DNA-Synthese oder Proteinproduktion, die für das Wachstum und die Replikation von Bakterien unerlässlich sind. Dies macht die Verbindung zu einem potenziellen Kandidaten für die Entwicklung neuer Antibiotika .

ZNS-Depressive Effekte

Es wurde berichtet, dass Verbindungen innerhalb dieser chemischen Klasse zentrale depressive Wirkungen auf das Nervensystem (ZNS) haben. Dies könnte bei der Entwicklung von Behandlungen für Erkrankungen von Vorteil sein, die durch übermäßige ZNS-Aktivität gekennzeichnet sind, wie z. B. Angststörungen oder Epilepsie .

Antiepileptische Anwendungen

Die antikonvulsive Aktivität von Pyrido[2,3-d]pyrimidinen deutet darauf hin, dass sie bei der Behandlung von Krampfanfällen eingesetzt werden können. Sie können den Neurotransmitterspiegel oder die Ionenkanalaktivität im Gehirn modulieren, was dazu beitragen kann, die neuronale Aktivität zu stabilisieren und Krampfanfälle zu verhindern .

Antipyretische Wirkungen

Pyrido[2,3-d]pyrimidine haben antipyretische, also fiebersenkende, Aktivitäten gezeigt. Diese Eigenschaft kann zur Entwicklung von Medikamenten genutzt werden, die Fieber bei infektiösen und nicht-infektiösen Erkrankungen reduzieren können .

Behandlung von Brustkrebs

Insbesondere wurden Derivate von Pyrido[2,3-d]pyrimidinen entwickelt und synthetisiert, die signifikante antiproliferative Wirkungen auf Brustkrebszelllinien haben. Sie zeichnen sich durch eine höhere Antitumoraktivität gegen triple-negativen Brustkrebs im Vergleich zu bestehenden Medikamenten wie Ribociclib aus . Dies unterstreicht das Potenzial von 5-Chlor-1-methylpyrido[2,3-d]pyrimidin-2,4(1H,3H)-dion-Derivaten in der personalisierten Brustkrebstherapie.

Wirkmechanismus

Target of Action

The primary targets of 5-chloro-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione are various cancer-related proteins, including tyrosine kinase, extracellular regulated protein kinases, ABL kinase, phosphatidylinositol-3 kinase, mammalian target of rapamycin, p38 mitogen-activated protein kinases, BCR-ABL, dihydrofolate reductase, cyclin-dependent kinase, phosphodiesterase, KRAS and fibroblast growth factor receptors . These proteins play crucial roles in cell proliferation, survival, and differentiation, making them important targets for anticancer therapy.

Mode of Action

5-chloro-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione interacts with its targets by binding to their active sites, thereby inhibiting their function . This interaction disrupts the normal signaling pathways within the cell, leading to changes in cell behavior, such as reduced proliferation or induced apoptosis .

Biochemical Pathways

The compound affects several biochemical pathways related to cell growth and survival. By inhibiting the activity of key proteins in these pathways, 5-chloro-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione disrupts the normal functioning of the cell, leading to cell death . The affected pathways include the PI3K/AKT/mTOR pathway, the MAPK/ERK pathway, and the JAK/STAT pathway .

Result of Action

The molecular and cellular effects of 5-chloro-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione’s action include the inhibition of cell proliferation, induction of apoptosis, and disruption of cell signaling . These effects contribute to the compound’s anticancer activity.

Biochemische Analyse

Biochemical Properties

5-chloro-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione plays a significant role in biochemical reactions, particularly in the inhibition of cyclin-dependent kinases (CDKs). CDKs are crucial enzymes that regulate the cell cycle, and their dysregulation is often associated with cancer. This compound interacts with CDK4 and CDK6, inhibiting their activity and thereby preventing the phosphorylation of the retinoblastoma protein (Rb). This inhibition leads to cell cycle arrest in the G1 phase, which is a critical control point for cell proliferation .

Cellular Effects

The effects of 5-chloro-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione on various cell types and cellular processes are profound. In cancer cells, this compound induces apoptosis and inhibits proliferation. It affects cell signaling pathways, particularly the CDK4/6-Rb pathway, leading to changes in gene expression and cellular metabolism. For instance, in breast cancer cell lines, it has been shown to upregulate pro-apoptotic genes such as P53 and BAX while downregulating anti-apoptotic genes like Bcl2 .

Molecular Mechanism

At the molecular level, 5-chloro-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione exerts its effects through direct binding interactions with CDK4 and CDK6. This binding inhibits the kinase activity of these enzymes, preventing the phosphorylation of Rb. The unphosphorylated Rb protein then binds to E2F transcription factors, inhibiting their activity and leading to cell cycle arrest. Additionally, this compound has been shown to induce the expression of caspases, which are critical mediators of apoptosis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5-chloro-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but its activity can degrade over extended periods. Long-term studies have shown that continuous exposure to this compound can lead to sustained cell cycle arrest and apoptosis in cancer cells. There is also evidence of acquired resistance in some cell lines, which may be due to compensatory mechanisms that bypass CDK4/6 inhibition .

Dosage Effects in Animal Models

In animal models, the effects of 5-chloro-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione vary with dosage. At lower doses, the compound effectively inhibits tumor growth without significant toxicity. At higher doses, toxic effects such as weight loss, hematological changes, and organ toxicity have been observed. These adverse effects highlight the importance of optimizing dosage to balance efficacy and safety .

Metabolic Pathways

5-chloro-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione is metabolized primarily in the liver. It undergoes phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation. The primary enzymes involved in its metabolism are cytochrome P450 enzymes, which facilitate its conversion to more water-soluble metabolites for excretion. This compound can also affect metabolic flux by altering the levels of key metabolites involved in cell proliferation and apoptosis .

Transport and Distribution

Within cells and tissues, 5-chloro-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione is transported and distributed via passive diffusion and active transport mechanisms. It interacts with various transporters and binding proteins that facilitate its uptake and distribution. The compound tends to accumulate in tissues with high metabolic activity, such as the liver and tumors, which may enhance its therapeutic effects .

Subcellular Localization

The subcellular localization of 5-chloro-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione is primarily in the cytoplasm and nucleus. In the cytoplasm, it interacts with CDK4/6, while in the nucleus, it affects the activity of transcription factors and other nuclear proteins. This localization is facilitated by specific targeting signals and post-translational modifications that direct the compound to these compartments .

Eigenschaften

IUPAC Name |

5-chloro-1-methylpyrido[2,3-d]pyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClN3O2/c1-12-6-5(4(9)2-3-10-6)7(13)11-8(12)14/h2-3H,1H3,(H,11,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQRCVGWDSILTMM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=NC=CC(=C2C(=O)NC1=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[(4-Bromophenoxy)methyl]-2-methoxypyridine](/img/structure/B1490680.png)

![4-fluoro-1H-benzo[d][1,2,3]triazole](/img/structure/B1490683.png)

![Oxazolo[5,4-c]pyridin-2(1H)-one](/img/structure/B1490684.png)